

Biological activity of 4-Chloro-4'-hydroxybenzophenone

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Compound of Interest

Compound Name: 4-Chloro-4'-hydroxybenzophenone

CAS No.: 42019-78-3

Cat. No.: B194592

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An In-depth Technical Guide to the Biological Activity of **4-Chloro-4'-hydroxybenzophenone**

Abstract

4-Chloro-4'-hydroxybenzophenone (CHBP) is a synthetic compound recognized primarily as a critical intermediate in the synthesis of the lipid-lowering drug fenofibrate and the high-performance polymer Poly Ether Ketone (PEK).[1][2] Beyond its role as a synthetic building block, CHBP possesses an intrinsic biological activity profile that warrants detailed investigation. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and potential biological activities of CHBP. We will delve into its potential as an endocrine-disrupting compound, its demonstrated enzyme-inhibiting and antioxidant properties, and its toxicological profile based on available data and the behavior of structurally related molecules. By synthesizing technical data with mechanistic insights and detailed experimental protocols, this document serves as a foundational resource for evaluating the risks and potential applications of CHBP in biomedical research.

Part 1: Chemical Identity and Physicochemical Properties

4-Chloro-4'-hydroxybenzophenone, also known by its IUPAC name (4-chlorophenyl)-(4-hydroxyphenyl)methanone, is a benzophenone derivative.[3] Its chemical structure, featuring a hydroxyl group on one phenyl ring and a chlorine atom on the other, is fundamental to both its utility in synthesis and its biological interactions.[4]

Table 1: Physicochemical Properties of **4-Chloro-4'-hydroxybenzophenone**

Property	Value	Reference(s)
CAS Number	42019-78-3	[3][5]
Molecular Formula	C ₁₃ H ₉ ClO ₂	[3][5]
Molecular Weight	232.66 g/mol	[1][3]
Appearance	White to light brown crystalline powder	[6]
Melting Point	177-181 °C	[6]
Boiling Point	404.0 ± 30.0 °C at 760 mmHg	[6]
Solubility	Soluble in DMSO; Slightly soluble in Methanol	[7][8]

Part 2: Core Biological Activities and Mechanistic Insights

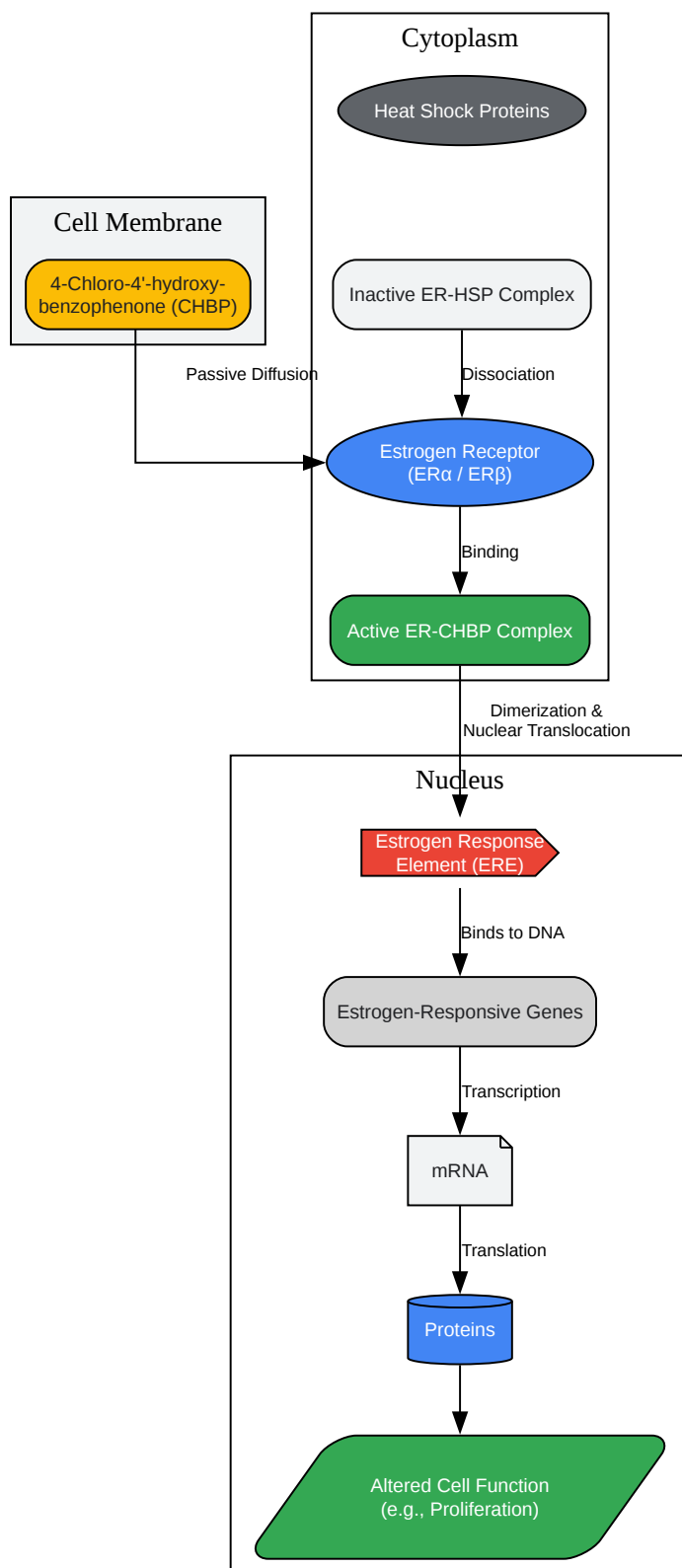
The biological profile of CHBP is multifaceted. While specific research on this molecule is limited, its structural motifs are shared with a well-studied class of compounds, allowing for informed hypotheses regarding its mechanisms of action.

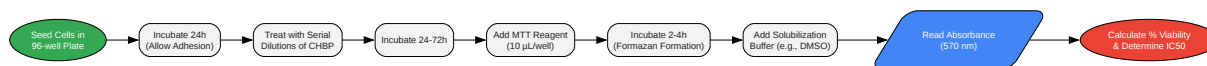
Section 2.1: Endocrine Disrupting Potential

A significant concern for benzophenone derivatives is their potential to act as endocrine-disrupting compounds (EDCs).[3][9] EDCs are exogenous substances that can interfere with

the body's hormonal systems, potentially causing adverse health effects.[10]

Mechanistic Grounding: The Xenoestrogen Hypothesis Many hydroxylated benzophenones exhibit estrogenic activity, with the 4-hydroxyl group being a key structural feature for this effect.[11][12] These compounds, termed xenoestrogens, can mimic the action of endogenous estrogens, primarily 17 β -estradiol, by binding to estrogen receptors (ER α and ER β). This binding can trigger a cascade of downstream genomic and non-genomic effects, including the modulation of estrogen-responsive gene expression, which can impact cell proliferation and differentiation.[13] For instance, the related compound p-hydroxybenzophenone has been shown to compete with estradiol for ER α binding and elicit a uterotrophic response in juvenile rats, a classic indicator of estrogenic activity.[14] Given its 4-hydroxy moiety, CHBP is a strong candidate for possessing similar xenoestrogenic properties.





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Caption: Standard workflow for an MTT-based cytotoxicity assay.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

- Cell Culture:
 - Seed a suitable cell line (e.g., HepG2 human liver cancer cells, for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells per well.
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of CHBP in cell culture medium.
 - Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of CHBP. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
 - Incubate for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10 µL of the MTT solution to each well.

- Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium from the wells.
 - Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 10 minutes.
 - Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle control.
 - Plot the percent viability against the logarithm of the CHBP concentration to determine the IC₅₀ value.

Conclusion and Future Directions

4-Chloro-4'-hydroxybenzophenone is a molecule of dual identity. It is an industrially significant precursor with a latent profile of biological activities. Current evidence, largely inferred from its chemical class, points towards potential endocrine disruption, antioxidant capabilities, and enzyme inhibition. However, the lack of direct, comprehensive studies on CHBP itself represents a critical knowledge gap.

Future research should prioritize:

- **Definitive Endocrine Activity Profiling:** Conducting a full panel of in vitro and in vivo assays to confirm and quantify its estrogenic and antiandrogenic activities.
- **Comprehensive Toxicological Evaluation:** Performing detailed cytotoxicity studies across multiple cell lines and investigating potential for metabolism-induced toxicity.

- Exploring Therapeutic Potential: Further investigating its tyrosinase inhibition and antioxidant properties to determine if it could be a lead compound for dermatological or other applications.

For scientists working with CHBP, this guide highlights the importance of considering its potential biological effects beyond its role as a simple chemical intermediate.

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